3-(3,5-Difluorophenoxy)propan-1-amine
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is registered under Chemical Abstracts Service number 1310243-42-5 for the free base form. Alternative nomenclature includes 1-propanamine, 3-(3,5-difluorophenoxy)-, which reflects the positioning of the functional groups within the molecular framework.
The hydrochloride salt derivative of this compound carries a distinct Chemical Abstracts Service registry number 1864057-12-4. This salt form exhibits different physical and chemical properties compared to the free base, including enhanced water solubility and crystalline stability. The systematic name for the hydrochloride variant is this compound hydrochloride.
The nomenclature clearly indicates the structural features: the phenoxy group contains fluorine atoms at the 3 and 5 positions of the benzene ring, connected via an oxygen bridge to a three-carbon propyl chain terminating in a primary amine group. This naming convention facilitates unambiguous identification and chemical communication within the scientific community.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₁₁F₂NO. This formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 187.19 grams per mole, which is consistent with the atomic composition and provides important information for analytical and synthetic procedures.
The hydrochloride salt form possesses the molecular formula C₉H₁₂ClF₂NO with a corresponding molecular weight of 223.65 grams per mole. The addition of the hydrochloride moiety increases the molecular weight by 36.46 grams per mole, reflecting the incorporation of hydrochloric acid to form the salt.
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| Free Base | C₉H₁₁F₂NO | 187.19 | 1310243-42-5 |
| Hydrochloride Salt | C₉H₁₂ClF₂NO | 223.65 | 1864057-12-4 |
The elemental composition analysis reveals that carbon comprises approximately 57.8% of the molecular weight, while hydrogen accounts for 5.9%, fluorine 20.3%, nitrogen 7.5%, and oxygen 8.5%. The significant fluorine content contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and altered electronic characteristics compared to non-fluorinated analogs.
Stereochemical Configuration and Isomeric Considerations
The molecular structure of this compound contains several features relevant to stereochemical analysis. The propyl chain connecting the phenoxy group to the amine functionality provides flexibility in molecular conformation, allowing for various rotational isomers around the carbon-carbon and carbon-oxygen bonds.
The absence of chiral centers in the molecular structure eliminates the possibility of optical isomerism for this specific compound. However, the search results reveal the existence of related stereoisomeric compounds, such as (S)-1-(3,4-difluorophenyl)propan-1-amine, which demonstrates how subtle structural modifications can introduce chirality to similar molecular frameworks.
Constitutional isomers of this compound family include positional isomers where the fluorine atoms occupy different positions on the aromatic ring. For instance, 2-(3,5-difluorophenoxy)propan-1-amine represents a constitutional isomer with the phenoxy group attached to the second carbon of the propyl chain rather than the third. This positional difference significantly affects the molecular geometry and potential biological activity.
The search results also identify 1-(3,5-difluorophenyl)propan-1-amine as a related structural isomer where the phenyl group is directly attached to the propyl chain without the intervening oxygen atom. These structural variations demonstrate the diversity possible within the difluorophenylpropanamine chemical family and highlight the importance of precise structural characterization.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound were not extensively detailed in the available search results, the compound's physical state and crystalline properties can be inferred from the reported characteristics of its hydrochloride salt form. The hydrochloride derivative is typically supplied as a crystalline solid with a purity specification of 95%.
The crystallographic analysis of related compounds provides insights into the likely structural arrangements. The presence of fluorine atoms at the 3 and 5 positions of the phenoxy ring creates a symmetric substitution pattern that influences the crystal packing and intermolecular interactions. Fluorine atoms can participate in weak hydrogen bonding and dipole-dipole interactions, which contribute to the overall crystal stability.
The amine functionality in the molecule serves as both a hydrogen bond donor and acceptor, facilitating intermolecular hydrogen bonding networks within the crystal lattice. In the hydrochloride salt form, the protonated amine group can form ionic interactions with the chloride anion, creating additional stabilizing forces within the crystalline structure.
Storage recommendations for the compound include maintaining it in a cool, dry environment, which suggests sensitivity to moisture and temperature that could affect crystalline integrity. The specified storage conditions indicate that the compound may undergo polymorphic transitions or decomposition under adverse environmental conditions.
Comparative Structural Analysis with Phenoxypropanamine Derivatives
The structural analysis of this compound within the context of related phenoxypropanamine derivatives reveals important structure-activity relationships and chemical trends. The 3,5-difluoro substitution pattern represents a specific example of halogenation that significantly alters the electronic properties of the phenoxy ring compared to non-halogenated analogs.
Comparative examination with 3-(4-tert-butyl-3,5-difluorophenoxy)propan-1-amine demonstrates how additional substituents can be accommodated on the aromatic ring while maintaining the core phenoxypropanamine framework. This derivative possesses a molecular weight of 243.29 grams per mole, significantly higher than the parent compound due to the tert-butyl group addition.
The search results also identify 3-(3,5-difluorophenoxy)-2-ethoxypropan-1-amine as a structurally related compound with additional ethoxy substitution on the propyl chain. This modification increases the molecular complexity and weight to 231.24 grams per mole, demonstrating how functional group additions can systematically modify the molecular properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C₉H₁₁F₂NO | 187.19 | Parent compound |
| 3-(4-Tert-butyl-3,5-difluorophenoxy)propan-1-amine | C₁₃H₁₉F₂NO | 243.29 | Tert-butyl substitution |
| 3-(3,5-Difluorophenoxy)-2-ethoxypropan-1-amine | C₁₁H₁₅F₂NO₂ | 231.24 | Ethoxy substitution |
| 2-(3,5-Difluorophenoxy)propan-1-amine | C₉H₁₁F₂NO | 187.19 | Positional isomer |
The electronic effects of fluorine substitution at the 3 and 5 positions create a unique electronic environment that distinguishes this compound from other halogenated derivatives. The symmetrical placement of fluorine atoms enhances the compound's chemical stability while maintaining favorable synthetic accessibility. This substitution pattern has become increasingly important in medicinal chemistry due to the beneficial effects of fluorine on metabolic stability and bioavailability.
Properties
IUPAC Name |
3-(3,5-difluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHZGLVOSCELRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluorophenol on Propyl Halides
- Starting Materials: 3,5-Difluorophenol and 3-chloropropanol or 3-bromopropanol
- Reaction Conditions:
- Base such as potassium carbonate or sodium hydride to deprotonate the phenol
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Heating to 60–100 °C to facilitate ether bond formation
- Mechanism: The phenolate ion attacks the alkyl halide carbon, displacing the halide and forming the ether linkage.
Conversion of 3-(3,5-Difluorophenoxy)propanol to this compound
Method A: Halogenation Followed by Amination
- The hydroxyl group is converted to a better leaving group (e.g., tosylate or mesylate) or halogenated to form 3-(3,5-difluorophenoxy)propyl halide.
- Subsequent nucleophilic substitution with ammonia or an amine source introduces the primary amine group.
- Conditions typically involve refluxing in ethanol or another suitable solvent with excess ammonia.
Method B: Reductive Amination
Direct Amination Using Aminopropanol Derivatives
- Reaction of 3,5-difluorophenol with 3-aminopropanol under basic conditions can lead to the formation of this compound, although this route may require protection/deprotection steps to avoid side reactions.
Reaction Conditions and Yields
Analytical and Research Findings
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | 3,5-Difluorophenol + 3-halopropanol | K2CO3, DMF, heat; then NH3, reflux | Straightforward, good yields | Requires halogenation step |
| 2 | 3,5-Difluorophenol + 3-aminopropanol | Base, heat | One-pot possibility | Possible side reactions |
| 3 | 3-(3,5-Difluorophenoxy)propanal | NH3, NaBH3CN, room temp | Mild conditions, selective | Requires aldehyde intermediate |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction may yield the corresponding alcohol .
Scientific Research Applications
3-(3,5-Difluorophenoxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares 3-(3,5-Difluorophenoxy)propan-1-amine with structurally related compounds:
Key Observations
Substituent Effects on Aromatic Rings Fluorine atoms (3,5-positions) in the target compound increase lipophilicity and resistance to oxidative degradation compared to methoxy-substituted analogs (e.g., 3-(3,5-dimethoxyphenyl)propan-1-amine) .
Amine Group Modifications
- Quaternary ammonium salts (e.g., Compound 21 in ) exhibit enhanced water solubility due to charged nitrogen, unlike the primary amine in the target compound .
- Chiral analogs like (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride highlight the role of stereochemistry in receptor binding, though specific activity data are lacking .
Biological Activity Compounds with triazolopyrimidine cores (e.g., Compound 21) demonstrate microtubule-stabilizing properties, likely due to interactions with tubulin’s paclitaxel-binding site.
Degradation and Stability Fluorinated phenoxy ethers are more resistant to enzymatic hydrolysis than non-fluorinated analogs but may degrade under oxidative conditions (e.g., alkaline treatments with active oxygen species) .
Contradictions and Limitations
- and discuss pyrazole-3-amine and thiophene derivatives, respectively, which lack the phenoxy-propan-1-amine backbone and are excluded from direct comparison.
- Limited biological data for the target compound necessitate further studies to confirm hypothesized CNS activity.
Biological Activity
3-(3,5-Difluorophenoxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with a difluorophenoxy group, which enhances its lipophilicity and reactivity. The molecular formula is C10H12F2N O, with a molecular weight of approximately 201.21 g/mol. The presence of fluorine atoms often correlates with increased metabolic stability and altered pharmacodynamics, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Key Mechanisms:
- Interaction with Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It has been shown to interact with neurotransmitter receptors, particularly those related to dopamine and serotonin systems, indicating potential effects on mood and behavior.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest it may have inhibitory effects against certain bacterial strains.
- Neuropharmacological Effects: Compounds structurally similar to this compound have shown potential in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems .
- Antiparasitic Activity: In vitro studies have indicated potential efficacy against Plasmodium falciparum, the causative agent of malaria, although specific data on this compound is limited compared to related compounds .
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on a series of triazine derivatives demonstrated potent antiplasmodial activity (IC50 values in the low nanomolar range) against drug-resistant strains of P. falciparum. While not directly testing this compound, these findings suggest that similar structural modifications could yield potent antimalarial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(3,5-Difluorophenoxy)propan-1-amine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3,5-difluorophenol with a propane-1-amine derivative. Acid chlorides or coupling agents (e.g., DCC) are used to activate intermediates. Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) or recrystallization in ethanol is recommended. Purity analysis should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How do structural features of this compound influence its physicochemical properties?
- Methodological Answer : The difluorophenoxy group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. The amine group allows for salt formation (e.g., hydrochloride), improving aqueous solubility. Use UV-Vis spectroscopy (λmax ~265 nm) and DSC (melting point ~150–160°C) to characterize thermal and optical properties .
Q. What spectroscopic techniques are optimal for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling) and amine protons at δ 2.6–3.1 ppm.
- FT-IR : Confirm C-F stretches at 1100–1250 cm⁻¹ and amine N-H stretches at 3300–3500 cm⁻¹.
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ peaks matching the molecular formula C₉H₁₀F₂NO .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound analogs?
- Methodological Answer :
- Variations : Modify the amine backbone (e.g., methyl substitution) or phenoxy substituents (e.g., trifluoromethyl vs. methoxy).
- Assays : Test binding affinity via SPR (surface plasmon resonance) against target receptors (e.g., GPCRs) and cytotoxicity in HEK-293 cells.
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Reference analogs like 3-(3,4-Difluorophenoxy)propan-1-amine (lower activity) for comparison .
Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with receptor crystal structures (PDB IDs: e.g., 5HT2A). Parameterize fluorine atoms using AMBER force fields.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies. Compare with experimental IC₅₀ data to validate models .
Q. How should researchers resolve contradictions in reported biological activity data for fluorinated phenoxypropanamine derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized amines).
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying funnel plots to detect publication bias. For example, discrepancies in IC₅₀ values may arise from varying cell lines (HEK-293 vs. CHO) .
Key Recommendations for Researchers
- Experimental Design : Use factorial design (e.g., 2³ design) to optimize reaction time, temperature, and solvent ratios .
- Data Validation : Cross-reference computational predictions with orthogonal assays (e.g., SPR + ITC) to minimize false positives .
- Safety Protocols : Follow OSHA guidelines for handling fluorinated amines (e.g., PPE, fume hoods) due to potential neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
